molecular formula C22H14Cl2N4O4 B2838746 2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903345-27-7

2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2838746
CAS No.: 903345-27-7
M. Wt: 469.28
InChI Key: LJBPTZLHKUJDEF-UHFFFAOYSA-N
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Description

2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as amino, dichlorophenyl, nitrobenzoyl, and carboxamide in this molecule suggests it may have complex chemical behavior and potential for multiple applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Indolizine Core: The indolizine core can be synthesized via a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under basic conditions.

    Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions, often using amines and suitable leaving groups.

    Attachment of Dichlorophenyl Group: This step might involve a coupling reaction, such as Suzuki or Heck coupling, to attach the dichlorophenyl moiety to the indolizine core.

    Addition of Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via acylation reactions, typically using nitrobenzoyl chloride in the presence of a base.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Carboxylic acid and amine products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is likely complex due to its multiple functional groups. It may interact with various molecular targets, including enzymes, receptors, and DNA. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)indolizine-1-carboxamide: Similar structure but with a nitrophenyl group instead of a nitrobenzoyl group.

    2-amino-N-(2,4-dichlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide: Similar structure but with a methylbenzoyl group instead of a nitrobenzoyl group.

    2-amino-N-(2,4-dichlorophenyl)-3-(4-hydroxybenzoyl)indolizine-1-carboxamide: Similar structure but with a hydroxybenzoyl group instead of a nitrobenzoyl group.

Uniqueness

The presence of the nitrobenzoyl group in 2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with improved therapeutic profiles.

Properties

IUPAC Name

2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O4/c23-13-6-9-16(15(24)11-13)26-22(30)18-17-3-1-2-10-27(17)20(19(18)25)21(29)12-4-7-14(8-5-12)28(31)32/h1-11H,25H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBPTZLHKUJDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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